8-Bromo-2-methoxyquinoline
Overview
Description
8-Bromo-2-methoxyquinoline is a chemical compound with the molecular weight of 238.08 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinoline ring substituted at the 8th position with a bromine atom and at the 2nd position with a methoxy group . The InChI code for this compound is 1S/C10H8BrNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 87-89°C .
Scientific Research Applications
Synthesis of Biaryl Systems : Bromoquinolines like 8-Bromo-2-methoxyquinoline are used in Suzuki-Miyaura cross-coupling reactions to form biaryl systems. Such systems are crucial in organic synthesis and medicinal chemistry (Håheim et al., 2019).
Regioselective Bromination and Coupling Reactions : this compound is involved in regioselective bromination and subsequent coupling reactions, leading to the formation of complex organic compounds (Trécourt et al., 1995).
Synthesis of Brominated Methoxyquinolines : It's used for synthesizing polyfunctional brominated methoxyquinolines, which are valuable in organic synthesis (Çakmak & Ökten, 2017).
Chemosensor for Metal Ions : Certain derivatives, like 5-chloro-8-methoxyquinoline, act as chemosensors for metal ions like cadmium, which is significant in environmental and food safety analysis (Prodi et al., 2001).
Synthesis of Anti-Tuberculosis Drugs : Quinoline derivatives, including those related to this compound, are synthesized for potential use as anti-tuberculosis drugs (Sun Tie-min, 2009).
Turn-On Metal Fluoroionophores : Novel fluoroionophores based on 8-methoxyquinoline, a close relative, show enhanced fluorescence in the presence of certain metal ions, useful in biochemical applications (Zhang et al., 2007).
Inhibitors of Steroid 5alpha Reductases : Compounds derived from 6-bromo-2-methoxyquinoline show inhibitory activity on steroid 5alpha reductases, important in pharmacological studies (Baston et al., 2000).
Synthesis of Antimicrobial Compounds : New heterocyclic compounds incorporating quinolone moieties show potent antibacterial activity against various bacteria strains (Hamama et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, a class of compounds to which 8-bromo-2-methoxyquinoline belongs, are known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that the mode of action can vary depending on the specific compound and its target. For instance, 8-Bromo-7-hydroxyquinoline, a related compound, has been shown to act as a photoremovable protecting group for “caged” biomolecules.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .
Result of Action
Given the broad biological activities of quinoline derivatives, the effects could potentially be diverse, depending on the specific targets and pathways involved .
Properties
IUPAC Name |
8-bromo-2-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNJXLVFMHQRIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2Br)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566398 | |
Record name | 8-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146564-18-3 | |
Record name | 8-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-2-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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